molecular formula C20H20N4O4S2 B2691135 (E)-5-methyl-N-(5-((4-methylstyryl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide CAS No. 1396891-02-3

(E)-5-methyl-N-(5-((4-methylstyryl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide

Cat. No. B2691135
CAS RN: 1396891-02-3
M. Wt: 444.52
InChI Key: NPOZJMKWPJEFJT-CSKARUKUSA-N
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Description

(E)-5-methyl-N-(5-((4-methylstyryl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of compounds related to "(E)-5-methyl-N-(5-((4-methylstyryl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide" involves various chemical transformations and methodologies, including bromination, diazo-coupling, and microwave-assisted synthesis techniques. These processes are utilized to obtain heterocyclic compounds such as isothiazolopyridines, pyridothiazines, and pyridothiazepines, which possess valuable biological activities (Youssef, Azab, & Youssef, 2012). The exploration of these synthetic pathways is crucial for the development of novel compounds with potential therapeutic applications.

Biological Activities and Applications

Compounds structurally related to "this compound" have been investigated for their biological activities. For instance, novel bioactive sulfonamide thiazole derivatives have shown potential as insecticidal agents against the cotton leafworm, demonstrating the role of these compounds in agricultural chemistry and pest management (Soliman et al., 2020). Furthermore, the design and synthesis of molecules featuring a thiazolo[3,2-a]benzimidazole moiety connected to a sulfonamide group have revealed inhibitory activities towards human carbonic anhydrase isoforms, indicating their potential in cancer therapy and enzyme inhibition (Alkhaldi et al., 2020).

Antimicrobial and Antitumor Applications

The antimicrobial and antitumor potentials of compounds with structural features similar to "this compound" have been subjects of interest. Some derivatives have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines, highlighting the importance of these compounds in the development of new anticancer drugs (Abdel‐Aziz et al., 2008). Additionally, the synthesis of novel thienopyrimidines and their evaluation for antimicrobial activity underline the versatility of these compounds in addressing bacterial infections (Bhuiyan et al., 2006).

properties

IUPAC Name

5-methyl-N-[5-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-13-3-5-15(6-4-13)8-10-30(26,27)24-9-7-16-18(12-24)29-20(21-16)22-19(25)17-11-14(2)28-23-17/h3-6,8,10-11H,7,9,12H2,1-2H3,(H,21,22,25)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOZJMKWPJEFJT-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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